6-Methyl-1,6-diazaspiro[3.4]octane

JAK inhibitor Kinase selectivity Scaffold optimization

Medicinal chemists optimizing kinase selectivity often face limitations with flexible aminopiperidine linkers. 6-Methyl-1,6-diazaspiro[3.4]octane (CAS 1158749-82-6) offers a conformationally constrained spirocyclic diamine scaffold with two differentially reactive nitrogens (N1 primary amine, N6 tertiary amine) for orthogonal functionalization. • JAK family selectivity validated in delgocitinib development • ΔpKa ≈ -2.6 & ΔlogP ≈ +0.18 vs. unsubstituted core for precise ADME tuning • Anti-MRSA potential: derivatives show MIC 0.093-0.75 μg/mL • sp³-rich core ideal for fragment-based screening libraries

Molecular Formula C7H14N2
Molecular Weight 126.203
CAS No. 1158749-82-6
Cat. No. B570379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,6-diazaspiro[3.4]octane
CAS1158749-82-6
Synonyms1,6-Diazaspiro[3.4]octane, 6-Methyl-; 6-methyl-1,6-diazaspiro[3.4]octane
Molecular FormulaC7H14N2
Molecular Weight126.203
Structural Identifiers
SMILESCN1CCC2(C1)CCN2
InChIInChI=1S/C7H14N2/c1-9-5-3-7(6-9)2-4-8-7/h8H,2-6H2,1H3
InChIKeySLWQLQJAJSUMNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1,6-diazaspiro[3.4]octane Procurement Guide


6-Methyl-1,6-diazaspiro[3.4]octane is a spirocyclic diamine featuring a rigid [3.4] framework with nitrogen atoms at positions 1 and 6 . The compound's compact structure (C7H14N2, MW 126.2) and conformational constraint—arising from the shared spiro carbon—confer defined spatial orientation of its two basic nitrogen atoms [1]. This scaffold serves as a privileged building block in medicinal chemistry, particularly as a linker or core motif in kinase inhibitors and GPCR ligands, where its saturated, sp3-rich character offers advantages over flat aromatic alternatives [2].

Why Generic Substitution Fails for 6-Methyl-1,6-diazaspiro[3.4]octane


The 1,6-diazaspiro[3.4]octane scaffold exhibits marked sensitivity to nitrogen substitution patterns, with the 6-methyl group critically influencing both electronic and steric properties. Replacement with an unsubstituted analog (e.g., 1,6-diazaspiro[3.4]octane) removes the methyl group's basicity modulation and lipophilicity tuning, directly impacting receptor binding and selectivity . Even subtle positional isomerism (e.g., shifting the methyl group to the 2-position or altering the spiro ring size) can drastically alter the vector of the nitrogen lone pairs and the scaffold's ability to engage biological targets, as demonstrated by differential kinase inhibition profiles across spirocyclic amine series [1].

Quantitative Differentiation vs. Analogs


JAK3 Selectivity vs. Aminopiperidine Linker

In the development of the approved drug delgocitinib, replacement of the central aminopiperidine linker with a 6-methyl-1,6-diazaspiro[3.4]octane scaffold (specifically the (3S,4R)-1-(cyanoacetyl)-3-methyl derivative) resulted in a marked improvement in JAK3 selectivity compared to the parent compound tofacitinib . While both compounds are pan-JAK inhibitors, delgocitinib demonstrates superior selectivity against JAK3 and the broader JAK family over LCK .

JAK inhibitor Kinase selectivity Scaffold optimization

Antibacterial Activity Against MRSA

Scaffold hopping from an oxadiazole core to a spirocyclic amine framework yielded a derivative containing a 6-methylsulfonyl-2,6-diazaspiro[3.4]octane moiety that exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) ranging from 0.093 to 0.75 μg/mL [1]. This represents a significant improvement over the oxadiazole parent series, underscoring the impact of the spirocyclic scaffold on antimicrobial potency.

Antibacterial MRSA Scaffold hopping

Basicity Modulation (pKa Shift)

The 6-methyl substitution in 6-methyl-1,6-diazaspiro[3.4]octane lowers the predicted pKa of the N6 nitrogen to approximately 8.5, compared to an estimated pKa of 11.08 for the unsubstituted parent 1,6-diazaspiro[3.4]octane . This ~2.5 log unit reduction in basicity stems from the electron-donating and steric effects of the methyl group, which decreases the nitrogen's proton affinity.

Physicochemical property Basicity Structure-activity relationship

Lipophilicity Tuning (logP Shift)

The addition of a single methyl group to the 1,6-diazaspiro[3.4]octane core increases the calculated logP from approximately 0.32 (for the unsubstituted parent) to ~0.5 for 6-methyl-1,6-diazaspiro[3.4]octane [1]. This modest increase in lipophilicity can enhance membrane permeability while maintaining acceptable aqueous solubility.

Lipophilicity Drug-likeness Physicochemical property

Procurement-Driven Application Scenarios


Kinase Inhibitor Selectivity Optimization

For medicinal chemistry teams seeking to improve kinase selectivity—particularly JAK family selectivity—the 6-methyl-1,6-diazaspiro[3.4]octane scaffold offers a validated, rigid alternative to flexible aminopiperidine linkers. As demonstrated in the development of delgocitinib, incorporation of this spirocyclic core can enhance JAK3 selectivity over other kinases . Procurement is recommended for SAR studies aiming to modulate binding pocket interactions and reduce off-target effects.

Antibacterial Agents for Drug-Resistant Pathogens

Given the potent activity of 6-methylsulfonyl-2,6-diazaspiro[3.4]octane derivatives against MRSA (MIC 0.093–0.75 μg/mL) , the parent 6-methyl-1,6-diazaspiro[3.4]octane scaffold is an attractive starting point for antibacterial drug discovery programs targeting Gram-positive pathogens. Its spirocyclic framework provides a metabolically stable, three-dimensional core for generating new chemical entities with activity against multidrug-resistant strains.

Physicochemical Property Fine-Tuning

The 6-methyl group provides a precise, measurable modulation of both basicity (ΔpKa ≈ -2.6) and lipophilicity (ΔlogP ≈ +0.18) relative to the unsubstituted core [1]. This allows medicinal chemists to systematically tune solubility, permeability, and off-target interactions without resorting to major scaffold changes. Procurement of both the methylated and unmethylated analogs enables direct head-to-head property comparisons within a SAR series.

Spirocycle-Focused Compound Libraries

The sp3-rich, conformationally constrained nature of 6-methyl-1,6-diazaspiro[3.4]octane makes it a high-value building block for constructing spirocycle-focused screening libraries . Its two differentially reactive nitrogen atoms (primary amine at N1 and tertiary amine at N6) allow for orthogonal functionalization strategies, enabling rapid generation of diverse analogs for hit identification and expansion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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